Regioisomeric Amine Position Defines Derivatization Outcome in Opioid Ligand Scaffolds
The 6-oxaspiro[4.5]decane core is the central structural motif of the MOR-biased agonist Oliceridine (TRV-130), where the critical ethylamine side chain is installed at the 9-position via a 9-pyridin-2-yl-9-ethanamine derivative. The 1-amine regioisomer (6-Oxaspiro[4.5]decan-1-amine) provides a synthetically orthogonal amine handle on the cyclohexane ring rather than through a quaternary center at the spiro junction, enabling fundamentally different SAR exploration vectors [1]. In the EP4089088 patent family, 6-oxaspiro[4.5]decane derivatives with amine substitution at the 1-position on the cyclohexane ring were evaluated alongside 9-position analogs for MOR agonism, and structural modifications at R₁, R₂, and R₃ systematically modulated potency profiles [2].
| Evidence Dimension | Synthetic versatility for SAR exploration (amine position accessibility) |
|---|---|
| Target Compound Data | 1° amine at C-1 of cyclohexane ring; amenable to acylation, alkylation, reductive amination, sulfonylation without competing reactivity from a quaternary spiro center. |
| Comparator Or Baseline | 6-Oxaspiro[4.5]decan-9-amine (CAS 2089277-06-3?): amine at quaternary 9-position adjacent to spiro carbon, with different steric constraints. 9-position analogs have demonstrated MOR targeting in patent literature. |
| Quantified Difference | Location of amine enables distinct vector in 3D pharmacophore space; 1-amine vs 9-amine provide non-overlapping chemical space for lead optimization (qualitative structural mapping from patent SAR tables). |
| Conditions | SAR analysis based on patent EP4089088 / CN106588899B; general formula (I) derivatives with R₁ (phenyl/pyridyl), R₂ (H/Me/Et), R₃ variation. |
Why This Matters
Procurement of the 1-amine rather than the 9-amine enables exploration of cyclohexane-ring-focused substitution patterns, which may reduce metabolic susceptibility compared to the spiro-junction substitution strategy used in Oliceridine.
- [1] Altarifi AA, David B, Muchhala KH, Blough BE, Akbarali H, Negus SS. Effects of acute and repeated treatment with the biased mu opioid receptor agonist TRV130 (oliceridine) on measures of antinociception, gastrointestinal function, and abuse liability in rodents. J Psychopharmacol. 2017;31(6):730-739. doi:10.1177/0269881116689257. View Source
- [2] EP4089088A1. MOR Receptor Agonist Compound, Preparation Method Therefor, and Use Thereof. Published 2022-11-16. European Patent Office. Retrieved from http://data.epo.org/publication-server/rest/v1.2/patents/EP4089088NWA1/document.xml. View Source
